molecular formula C11H16N2O B7517027 6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide

6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide

Cat. No. B7517027
M. Wt: 192.26 g/mol
InChI Key: YRLLXUKHTPLXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide, also known as SIB-1553A, is a synthetic compound that has been the focus of scientific research for its potential therapeutic applications. It belongs to the class of compounds known as pyridine carboxamides and has been shown to have both biochemical and physiological effects.

Mechanism of Action

6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide acts as a selective agonist of the α7 subtype of nAChRs, which are primarily located in the central nervous system. Activation of these receptors has been shown to enhance cognitive function and improve memory in animal models. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
In addition to its effects on nAChRs, this compound has been shown to have several other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide is its selectivity for the α7 subtype of nAChRs, which allows for more precise targeting of these receptors in laboratory experiments. However, one limitation is its relatively low potency, which may require higher doses to achieve desired effects. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.

Future Directions

Future research on 6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide could focus on its potential therapeutic applications in the treatment of neurological and inflammatory diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound to minimize potential side effects and toxicity. Finally, research could explore the potential of this compound as a tool for understanding the role of nAChRs in cognitive function and memory.

Synthesis Methods

The synthesis of 6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-5-nitropyridine with isobutylamine to form 2-methyl-5-nitropyridin-1-yl isobutylcarbamate. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.

Scientific Research Applications

6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, and have been implicated in the pathophysiology of several neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

6-methyl-N-(2-methylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-12-11(14)10-6-4-5-9(3)13-10/h4-6,8H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLXUKHTPLXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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